molecular formula C25H30N2O4 B4298710 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE

3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B4298710
M. Wt: 422.5 g/mol
InChI Key: LUFHVMBVMNNMBW-UHFFFAOYSA-N
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Description

3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an adamantyl group attached to a piperazine ring, which is further connected to a chromen-2-one core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often involve the use of anhydrous potassium carbonate in dry acetonitrile to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE lies in its adamantyl group, which imparts significant steric hindrance and enhances its stability and bioactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of biological activities .

Properties

IUPAC Name

3-[4-(1-adamantyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-30-20-2-3-22-19(11-20)12-21(24(29)31-22)23(28)26-4-6-27(7-5-26)25-13-16-8-17(14-25)10-18(9-16)15-25/h2-3,11-12,16-18H,4-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFHVMBVMNNMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE
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3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-6-METHOXY-2H-CHROMEN-2-ONE

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